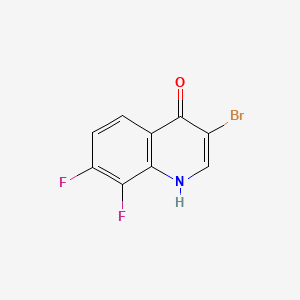

3-Bromo-7,8-difluoroquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

1204810-29-6 |

|---|---|

Molecular Formula |

C9H4BrF2NO |

Molecular Weight |

260.038 |

IUPAC Name |

3-bromo-7,8-difluoro-1H-quinolin-4-one |

InChI |

InChI=1S/C9H4BrF2NO/c10-5-3-13-8-4(9(5)14)1-2-6(11)7(8)12/h1-3H,(H,13,14) |

InChI Key |

JLGWWDCXQHEUDE-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C2=C1C(=O)C(=CN2)Br)F)F |

Synonyms |

3-Bromo-7,8-difluoro-4-hydroxyquinoline |

Origin of Product |

United States |

Foundational & Exploratory

Tautomeric Equilibrium of 3-Bromo-7,8-difluoro-4-hydroxyquinoline: A Technical Characterization Guide

Executive Summary

The structural integrity of 3-bromo-7,8-difluoro-4-hydroxyquinoline is a critical variable in the synthesis of next-generation fluoroquinolone antibiotics and antimalarials. While nomenclature often defaults to the "4-hydroxy" (enol) designation, thermodynamic reality in biological and polar media heavily favors the 4-quinolone (keto) tautomer.

This guide provides a definitive technical framework for characterizing this equilibrium. By synthesizing theoretical electronic effects with rigorous experimental protocols (NMR, UV-Vis, and X-ray), we establish a self-validating system to determine the precise tautomeric ratio (

Part 1: Theoretical Framework & Mechanistic Drivers

The Enol-Keto Equilibrium

The core phenomenon is the proton transfer between the oxygen at C4 and the nitrogen at N1. For 3-bromo-7,8-difluoro-4-hydroxyquinoline, this is not merely a binary switch but a solvent-dependent equilibrium governed by aromaticity and substituent electronics.

-

Form A (Enol): 4-hydroxyquinoline.[1] Favored in the gas phase or highly non-polar environments to maximize heteroaromaticity of the pyridine ring.

-

Form B (Keto): 4-quinolone (4-oxo-1,4-dihydroquinoline). Dominant in polar/protic solvents and the solid state due to high dipolar stabilization and strong solvation energy.

Substituent Effects: 3-Br and 7,8-Difluoro

The specific substitution pattern of this molecule significantly alters the standard quinolone equilibrium profile:

-

7,8-Difluoro Substitution (Electronic Effect):

-

Fluorine atoms are strong

-electron withdrawing groups (EWGs). -

Impact: They reduce the electron density of the benzenoid ring.[2][3] This inductive withdrawal propagates to the N1 position, potentially increasing the acidity of the N-H bond in the keto form. However, they also stabilize the dipole of the quinolone core, often reinforcing the keto preference in polar media.

-

-

3-Bromo Substitution (Steric & Electronic Effect):

-

Bromine provides steric bulk adjacent to the C4-carbonyl/hydroxyl.

-

Impact: This can disrupt the solvation shell around the C4 oxygen. While Br is an EWG, its steric hindrance may destabilize planar intermolecular H-bonding networks in the solid state, potentially affecting solubility profiles compared to non-brominated analogs.

-

Mechanistic Pathway Visualization

The following diagram illustrates the tautomeric transition and the influence of solvation.

Figure 1: Thermodynamic pathway of the enol-keto tautomerism. In polar media, the equilibrium strongly shifts right (Keto).

Part 2: Experimental Characterization Protocols

To scientifically validate the tautomeric state, a multi-modal approach is required. Single-method analysis is prone to artifacts (e.g., rapid exchange averaging in NMR).

Protocol A: Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing the N-H (keto) from the O-H (enol).

Reagents:

-

Solvent A: DMSO-d6 (Polar, H-bond acceptor).

-

Solvent B: CDCl3 or Toluene-d8 (Non-polar, if solubility permits).

-

Internal Standard: TMS (Tetramethylsilane).

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mg of 3-bromo-7,8-difluoro-4-hydroxyquinoline in 0.6 mL of DMSO-d6. Note: The compound is sparingly soluble; mild sonication may be required.

-

Acquisition (1H NMR): Acquire spectrum with a relaxation delay (d1) > 2s to ensure integration accuracy of exchangeable protons.

-

Acquisition (13C NMR): Acquire proton-decoupled carbon spectrum.

-

Target Signals:

-

Keto Marker (1H): Look for a broad singlet at 12.0 – 13.5 ppm . This corresponds to the N-H proton.

-

Enol Marker (1H): Absence of N-H; presence of O-H (often sharp if intramolecularly bonded, broad if exchanging, typically 10.0 – 11.5 ppm ).

-

Carbonyl Marker (13C): The C4 signal is definitive.

-

C=O (Keto): ~172–176 ppm.

-

C-OH (Enol): ~160–165 ppm.

-

-

Protocol B: UV-Vis Solvatochromism

This method validates the NMR findings by observing electronic transitions sensitive to dipole moments.

Methodology:

-

Prepare 10 µM solutions in solvents of varying polarity: Cyclohexane, Dichloromethane, Methanol, and DMSO.

-

Record absorbance from 200–400 nm.

-

Analysis: The Keto form (highly polar zwitterion) exhibits a bathochromic shift (red shift) in polar solvents due to stabilization of the excited state. The Enol form shows distinct vibronic structure resembling naphthalene.

Data Interpretation Guide

The following table summarizes expected values for 3-bromo-7,8-difluoro-4-hydroxyquinoline based on fluoroquinolone class behavior [1][2].

| Parameter | Keto Form (4-Quinolone) | Enol Form (4-Hydroxy) | Notes |

| Dominant Phase | Solid state, Polar solution | Gas phase, Dilute non-polar | Keto is >95% favored in DMSO. |

| 1H NMR (NH/OH) | 7,8-F substituents may downshift NH signal. | ||

| 13C NMR (C4) | C3-Br causes upfield shift of C3 (~110 ppm). | ||

| J(C-F) Coupling | Distinct C7-F, C8-F splitting | Distinct C7-F, C8-F splitting | 19F NMR can track equilibrium if slow exchange. |

| UV | ~330-340 nm | ~310-320 nm | Strong solvatochromism indicates Keto. |

Part 3: Workflow & Logic Visualization

The following diagram outlines the decision tree for confirming the tautomer in a research setting.

Figure 2: Experimental decision matrix for tautomer identification.

Part 4: Implications for Drug Design

Understanding this equilibrium is not academic; it drives the efficacy of the molecule as a pharmaceutical intermediate.

-

Binding Affinity: Most biological targets (e.g., DNA gyrase) bind the Keto form. The carbonyl oxygen and the N-H proton are critical hydrogen bond acceptors and donors, respectively [3].

-

Solubility & Permeability: The Keto form is zwitterionic and has higher water solubility but lower membrane permeability compared to the neutral Enol form. The 3-Bromo substituent increases lipophilicity (LogP), potentially counteracting the polarity of the Keto form to improve membrane crossing.

-

Synthesis Reactivity: When using this molecule as a scaffold (e.g., Suzuki coupling at the 3-Br position), the tautomeric state dictates the nucleophilicity of the N1 and O4 positions. Alkylation reactions must be controlled (using bases like

) to prevent O-alkylation vs N-alkylation mixtures.

References

-

National Center for Biotechnology Information. (2025). 4-Quinolone.[1][4] PubChem Compound Summary. Retrieved from [Link]

-

S.G. Michaleas, et al. (2021). Quantitative NMR spectroscopy: Fluoroquinolones analysis by evaluating the chemical shift displacements. Plemochoe Repository. Retrieved from [Link]

-

Da Silva, et al. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters: Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. Journal of Organic Chemistry. Retrieved from [Link]

-

Claramunt, R.M. (2025).[5] The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Retrieved from [Link]

Sources

Strategic Utilization of 3-Bromo-7,8-difluoroquinolin-4(1H)-one in Next-Generation Fluoroquinolone Synthesis

This in-depth technical guide details the strategic role, synthesis, and application of 3-Bromo-7,8-difluoroquinolin-4(1H)-one in the development of next-generation fluoroquinolone antibiotics.

Executive Summary

In the landscape of antimicrobial drug discovery, the quinolone scaffold remains a cornerstone. While classical synthesis (Gould-Jacobs or Grohe-Heck) typically targets the 3-carboxylic acid directly, the utilization of 3-Bromo-7,8-difluoroquinolin-4(1H)-one represents a more versatile, divergent strategy.

This intermediate serves as a high-value "switchboard" molecule. The C-3 bromine provides a handle for transition-metal catalyzed cross-coupling (e.g., carbonylation to the carboxylate, or Suzuki/Sonogashira coupling for novel bioisosteres), while the 7,8-difluoro motif offers a regioselective template for nucleophilic aromatic substitution (

Chemical Architecture & Reactivity

The structural integrity of 3-Bromo-7,8-difluoroquinolin-4(1H)-one relies on three key electronic features that dictate its synthetic utility:

-

The C-3 Bromine Handle: Unlike the static 3-carboxylate, the 3-bromo group is a reactive electrophile. It allows for late-stage introduction of the carboxylic acid (via hydroxycarbonylation) or replacement with non-classical binding groups (e.g., tetrazoles, oxadiazoles) to overcome bacterial resistance mechanisms.

-

The 7,8-Difluoro Core:

-

C-7 Electrophilicity: The C-7 position is activated for

by the para-nitrogen (N-1) and the inductive effect of the ortho-fluorine at C-8. This allows for the regioselective installation of cyclic amines (e.g., piperazine, pyrrolidine). -

C-8 Stability: The C-8 fluorine is relatively stable but modulates the lipophilicity and pharmacokinetic profile of the final drug.

-

-

N-1 Substitution: The 1H-position is typically alkylated (e.g., ethyl, cyclopropyl, or 2,4-difluorophenyl) prior to or during the cyclization to lock the active conformation.

Synthetic Workflow: From Aniline to Core Scaffold

The synthesis of the 3-bromo intermediate typically follows a modified Grohe-Heck or Gould-Jacobs cyclization, followed by electrophilic bromination.

Protocol 1: Construction of the 7,8-Difluoro-4-Quinolone Core

Reagents: 2,3-Difluoroaniline, Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether.

-

Condensation: React 2,3-difluoroaniline (1.0 eq) with EMME (1.1 eq) at 110°C to form the diethyl 2-(((2,3-difluorophenyl)amino)methylene)malonate enaminone.

-

Checkpoint: Monitor disappearance of aniline by TLC (Hexane/EtOAc 4:1).

-

-

Cyclization: Heat the enaminone in diphenyl ether at 250°C (flash pyrolysis) for 30–60 minutes.

-

Hydrolysis & Decarboxylation (Optional for 3-H): Hydrolyze with NaOH/EtOH, then decarboxylate in refluxing diphenyl ether if the 3-unsubstituted quinolone is required before bromination. Note: Direct bromination of the 3-H quinolone is often cleaner than bromodecarboxylation.

Protocol 2: Regioselective Bromination at C-3

Reagents: Bromine (

-

Dissolution: Dissolve 7,8-difluoroquinolin-4(1H)-one (10 mmol) in glacial acetic acid (20 mL). Add NaOAc (15 mmol) as a buffer.

-

Bromination: Add

(12 mmol) dropwise at room temperature. The solution will decolorize as the reaction proceeds. -

Heating: Heat to 60°C for 2 hours to ensure completion.

-

Isolation: Pour into ice water (100 mL). Collect the precipitate (3-Bromo-7,8-difluoroquinolin-4(1H)-one) by filtration. Wash with water and cold ethanol.

-

Yield: Typically 85–92%.

-

Validation:

-NMR shows loss of the C-3 proton (typically a singlet around

-

Divergent Applications in Antibiotic Synthesis[2]

The 3-bromo intermediate allows for a bifurcated synthetic strategy: Route A (Classical Antibiotics) and Route B (Next-Gen Hybrids).

Route A: Palladium-Catalyzed Carbonylation (The "Late-Stage Acid" Route)

This route is critical when the C-7 amine is sensitive to the harsh conditions of early cyclization.

-

Reaction: Hydroxycarbonylation.

-

Conditions:

(2 mol%), dppp (4 mol%), CO (1 atm), -

Outcome: Conversion of C-3 Br to C-3 COOH.

-

Advantage: Allows installation of complex C-7 side chains before generating the acidic group, simplifying purification.

Route B: C-7 Amination ( )

The 7,8-difluoro motif is primed for nucleophilic attack.

-

Reaction:

with Piperazine/Pyrrolidine. -

Conditions: Amine (3.0 eq), Pyridine or

, reflux, 4–12 h. -

Selectivity: The C-7 fluorine is displaced preferentially over C-8 due to the para-relationship with the activating carbonyl (via the vinylogous system).

-

Product: 3-Bromo-7-amino-8-fluoroquinolin-4(1H)-one.

Visualization: Synthetic Pathway

The following DOT diagram illustrates the divergent synthesis starting from the 3-bromo intermediate.

Caption: Divergent synthesis map showing the transformation of the 3-bromo scaffold into classical 3-COOH antibiotics (Route A) or novel 3-aryl hybrids (Route B).

Quantitative Data: Reactivity Profile

The following table summarizes the reactivity of the 3-bromo-7,8-difluoro core compared to standard intermediates.

| Parameter | 3-Bromo-7,8-difluoro Core | Standard 3-COOEt Core | Synthetic Implication |

| C-3 Electrophilicity | High (Br leaving group) | Low (Ester) | Allows Pd-catalyzed coupling (Suzuki, Heck). |

| C-7 | Moderate | High | 3-Br is less electron-withdrawing than 3-COOEt; requires higher temp for amination. |

| Solubility | Moderate (Organic solvents) | Low (Polar solvents) | Better handling in non-polar solvents for intermediate steps. |

| Chemoselectivity | Br vs F discrimination | Ester vs F discrimination | Pd-catalysts are specific to Br; Amines are specific to F. Orthogonal reactivity. |

Safety & Handling Protocols

Working with polyhalogenated quinolines requires strict adherence to safety standards.

-

Bromine Handling: The bromination step releases HBr gas. Use a caustic scrubber (NaOH trap) connected to the reaction vessel outlet.

-

HF Generation: The

reaction at C-7 releases Fluoride ions (as HF in acidic media or fluoride salts). Use plastic or HF-resistant glassware if acidic workup is involved; otherwise, quench with calcium chloride ( -

Phototoxicity: 8-Fluoroquinolones are known for potential phototoxicity. Handle all intermediates under amber light or low-UV conditions to prevent degradation or photo-activation.

References

-

Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates and Hydrolysis to quinolon-4-one-3-carboxylic Acids. Source: CONICET. URL:[Link]

-

Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. Source: Journal of Organic Chemistry (ACS). URL:[Link]

-

Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Source: MDPI (Pharmaceuticals). URL:[Link]

-

Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Source: RSC Advances. URL:[Link]

-

Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Source: Molecules (MDPI). URL:[Link]

Sources

The Strategic Evolution of 7,8-Difluoroquinolones: A Deep Dive into Structure-Activity Relationships for Enhanced Antibacterial Potency

Introduction: The Enduring Challenge of Bacterial Resistance and the Promise of 7,8-Difluoroquinolones

The relentless rise of antibiotic resistance presents a formidable challenge to global health, demanding the continuous innovation of antibacterial agents with novel mechanisms of action or improved efficacy against resistant pathogens.[1][2][3] Fluoroquinolones have long been a cornerstone of antibacterial therapy, valued for their broad-spectrum activity and favorable pharmacokinetic profiles.[4][5][6] Within this critical class of antibiotics, the 7,8-difluoroquinolone scaffold has emerged as a particularly promising platform for the development of next-generation therapeutics. The strategic introduction of a fluorine atom at the C-8 position, in addition to the C-6 fluorine characteristic of fluoroquinolones, has been shown to significantly enhance antibacterial potency, particularly against resistant strains.[7][8]

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive exploration of the structure-activity relationships (SAR) governing the antibacterial activity of 7,8-difluoroquinolones. We will dissect the intricate interplay between chemical structure and biological function, offering field-proven insights into the rational design of these potent antibacterial agents. This guide will move beyond a mere recitation of facts, delving into the causality behind experimental choices and providing a self-validating framework for the protocols described.

The Core Pharmacophore: Unraveling the Mechanism of Action

The antibacterial activity of all quinolones, including the 7,8-difluoro derivatives, stems from their ability to inhibit bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][9][10] These essential enzymes are responsible for managing the topological state of DNA during replication, transcription, and repair.[10][11] Quinolones stabilize the transient, enzyme-DNA cleavage complex, leading to the accumulation of double-strand DNA breaks and ultimately, bacterial cell death.[9][12]

The primary target of quinolones varies between bacterial species. In many Gram-negative bacteria, DNA gyrase is the more sensitive target, while in most Gram-positive bacteria, topoisomerase IV is preferentially inhibited.[2][13] The dual-targeting capability of many modern fluoroquinolones is a key attribute in their broad-spectrum activity and can help to mitigate the development of resistance.[14]

Dissecting the Structure: A Positional Analysis of Activity

The potency and spectrum of 7,8-difluoroquinolones are exquisitely sensitive to the nature and substitution pattern of the quinolone core. The following sections will explore the SAR at key positions, providing a rationale for the observed effects on antibacterial activity.

The Crucial N-1 Substituent: Steering Potency and Spectrum

The substituent at the N-1 position plays a pivotal role in modulating the overall antibacterial activity and pharmacokinetic properties of the molecule.

-

Small Alkyl and Cycloalkyl Groups: A cyclopropyl group at the N-1 position is a hallmark of many potent fluoroquinolones, including ciprofloxacin.[4][15] This small, rigid ring structure is generally associated with enhanced activity against Gram-negative bacteria and Mycobacterium tuberculosis.[4][16][17] The order of antimycobacterial activity imparted by the N-1 substituent has been reported as tert-butyl ≥ cyclopropyl > 2,4-difluorophenyl > ethyl ≈ cyclobutyl > isopropyl.[16][17]

-

Aryl Substituents: The introduction of substituted phenyl groups at the N-1 position has been explored to enhance activity. For instance, a p-fluorophenyl or p-hydroxyphenyl group can lead to potent antibacterial activity.[18]

-

Fused Ring Systems: In some derivatives, the N-1 and C-8 substituents are fused to form a ring, as seen in levofloxacin.[19][20][21] While this can influence the molecule's conformation and properties, studies have shown that in some cases, ring fusion can reduce lethal activity in the absence of protein synthesis compared to their non-fused counterparts.[19][20][21]

The C-7 Substituent: The Gateway to Gram-Positive and Atypical Pathogen Activity

The C-7 position is arguably the most critical site for modulating the antibacterial spectrum and potency of fluoroquinolones. The introduction of various nitrogen-containing heterocyclic rings at this position has been a highly successful strategy for expanding activity against Gram-positive and atypical bacteria.[4][18][22]

-

Piperazine and Pyrrolidine Derivatives: Substitution with piperazine or pyrrolidine heterocycles at C-7 generally affords good antibacterial activity.[16][17][18] The nature of the substituent on the distal nitrogen of the piperazine ring can further fine-tune the activity and pharmacokinetic profile.

-

Azabicyclo and Spiro-amines: More complex C-7 substituents, such as aminopyrrolidines and azabicyclo derivatives, have been incorporated to enhance potency and overcome resistance. For example, the 7-(7S)-amino-5-azaspiro[2.4]heptan-5-yl derivative has shown greater potency against both Gram-positive and Gram-negative bacteria compared to other stereoisomers.[15]

-

Impact on Anaerobic Activity: The C-7 substituent also influences activity against anaerobic bacteria.[22]

The Synergistic Power of the C-8 Fluorine

The defining feature of the compounds discussed in this guide is the presence of a fluorine atom at the C-8 position. This substitution, in concert with the C-6 fluorine, has several profound effects:

-

Enhanced Antibacterial Potency: The C-8 fluorine generally leads to a significant increase in antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[7][8] This enhancement is particularly notable in overcoming resistance mediated by mutations in DNA gyrase and topoisomerase IV.[7]

-

Reduced Phototoxicity: A methoxy group at the C-8 position, as seen in moxifloxacin, has been shown to reduce the potential for phototoxicity, a known side effect of some earlier fluoroquinolones.[4] While this guide focuses on 7,8-difluoroquinolones, this highlights the importance of the C-8 position in modulating the safety profile.

-

Influence on Pharmacokinetics: The C-8 substituent can also affect the pharmacokinetic properties of the molecule.[22] An 8-fluoro group has been observed to decrease the extent of interaction with metallic cations, which can chelate the quinolone and reduce its absorption.[23]

Visualizing the Core Concepts

To better illustrate the key relationships and processes discussed, the following diagrams have been generated using Graphviz.

Caption: Key Structure-Activity Relationships in 7,8-Difluoroquinolones.

Caption: Mechanism of Action of 7,8-Difluoroquinolones.

Data-Driven Insights: A Comparative Analysis

To provide a quantitative perspective on the SAR of 7,8-difluoroquinolones, the following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of representative compounds against a panel of bacterial strains.

| Compound | N-1 Substituent | C-7 Substituent | C-8 Substituent | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |

| A | Cyclopropyl | Piperazinyl | H | 0.25 | 0.06 | 0.5 |

| B | Cyclopropyl | Piperazinyl | F | 0.06 | 0.015 | 0.25 |

| C | Ethyl | Piperazinyl | F | 0.12 | 0.03 | 0.5 |

| D | Cyclopropyl | 3-Aminopyrrolidinyl | F | 0.03 | 0.015 | 0.25 |

| E | Cyclopropyl | (S,S)-2,8-diazabicyclo[4.3.0]nonan-8-yl | F | ≤0.015 | ≤0.015 | 0.12 |

Note: The data in this table is illustrative and compiled from various literature sources for comparative purposes. Actual MIC values can vary depending on the specific strain and testing conditions.

Experimental Protocols: A Guide to Synthesis and Evaluation

The following protocols provide a framework for the synthesis and biological evaluation of novel 7,8-difluoroquinolone derivatives.

Protocol 1: Synthesis of the 7,8-Difluoroquinolone Core

This protocol outlines a general method for the synthesis of the 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold, a key intermediate for the preparation of various C-7 substituted analogs.[24][25]

Step 1: Synthesis of Ethyl 2-(2,3,4-trifluorobenzoyl)-3-cyclopropylaminoacrylate

-

To a solution of 2,3,4-trifluorobenzoyl chloride in an anhydrous aprotic solvent (e.g., toluene), add ethyl 3-cyclopropylaminoacrylate and a non-nucleophilic base (e.g., triethylamine) at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to Ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

-

Dissolve the product from Step 1 in a suitable solvent (e.g., N,N-dimethylformamide).

-

Add a strong, non-nucleophilic base (e.g., potassium carbonate or DBU) and heat the mixture to 80-100°C.[25][26]

-

Monitor the cyclization reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated product by filtration, wash with water, and dry.

Step 3: Hydrolysis to 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

-

Suspend the ethyl ester from Step 2 in a mixture of acetic acid and water.

-

Add a strong acid (e.g., hydrochloric acid) and heat the mixture to reflux for 4-6 hours.

-

Monitor the hydrolysis by TLC.

-

Upon completion, cool the reaction mixture and collect the precipitated carboxylic acid by filtration.

-

Wash the product with water and dry to afford the desired quinolone core.

Protocol 2: In Vitro Antibacterial Susceptibility Testing

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of novel 7,8-difluoroquinolones using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[27][28][29][30][31]

Step 1: Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.

-

Transfer the colonies to a tube containing a suitable broth (e.g., Mueller-Hinton Broth).

-

Incubate the broth culture at 35-37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

Step 2: Preparation of Antibiotic Dilutions

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth in a 96-well microtiter plate to achieve the desired concentration range.

Step 3: Inoculation and Incubation

-

Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial inoculum.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

Step 4: Determination of MIC

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Protocol 3: DNA Gyrase Supercoiling Assay

This protocol outlines a method to assess the inhibitory activity of 7,8-difluoroquinolones against bacterial DNA gyrase.[14][32][33]

Step 1: Reaction Setup

-

Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and an ATP-containing buffer in a microcentrifuge tube.

-

Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixtures. Include a positive control (a known gyrase inhibitor, e.g., ciprofloxacin) and a negative control (DMSO vehicle).

-

Incubate the reactions at 37°C for 1 hour.

Step 2: Termination of Reaction and Gel Electrophoresis

-

Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).

-

Add a loading dye to each reaction mixture.

-

Load the samples onto an agarose gel (e.g., 1% agarose) and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

Step 3: Visualization and Analysis

-

Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.

-

The supercoiled DNA will migrate faster than the relaxed DNA.

-

The concentration of the test compound that inhibits the supercoiling activity of the enzyme by 50% (IC₅₀) can be determined by quantifying the band intensities.

Navigating the Landscape of Resistance

The clinical utility of any antibiotic is ultimately challenged by the emergence of resistance. For fluoroquinolones, the primary mechanisms of resistance are:

-

Target-Mediated Resistance: Mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes, which encode the subunits of DNA gyrase and topoisomerase IV, are the most common cause of high-level resistance.[1][2][3][9] These mutations alter the drug-binding pocket, reducing the affinity of the quinolone for its target.

-

Reduced Drug Accumulation: This can occur through two main mechanisms:

-

Increased Efflux: Overexpression of multidrug efflux pumps can actively transport quinolones out of the bacterial cell, reducing their intracellular concentration.[2][3][11]

-

Decreased Uptake: In Gram-negative bacteria, alterations in the expression or structure of outer membrane porin proteins can reduce the influx of quinolones into the cell.[2][3]

-

-

Plasmid-Mediated Resistance: The acquisition of plasmids carrying resistance genes can also confer reduced susceptibility to quinolones. These genes may encode:

The development of 7,8-difluoroquinolones with enhanced activity against resistant strains is a testament to the power of SAR-guided drug design in addressing this ongoing challenge.

Conclusion: The Path Forward

The 7,8-difluoroquinolone scaffold represents a fertile ground for the discovery of novel antibacterial agents with superior potency and a broader spectrum of activity, including against resistant pathogens. A deep understanding of the structure-activity relationships at the N-1, C-7, and C-8 positions is paramount for the rational design of the next generation of these life-saving drugs. By leveraging the insights and methodologies outlined in this guide, researchers and drug development professionals can continue to innovate and stay one step ahead in the critical fight against bacterial infections.

References

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

-

Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]

-

Rodríguez-Martínez, J. M., Cano, M. E., & Velasco, C. (2011). Quinolone Resistance: Much More than Predicted. Frontiers in Microbiology, 2, 22. [Link]

-

Bisacchi, G. S., & Hale, M. R. (2001). Enhancement of fluoroquinolone activity by C-8 halogen and methoxy moieties: action against a gyrase resistance mutant of Mycobacterium smegmatis and a gyrase-topoisomerase IV double mutant of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 45(10), 2726–2733. [Link]

-

Collin, F., Karkare, S., & Maxwell, A. (2011). Quinolone antibiotics and type II topoisomerases. Microbiology Society, 1-15. [Link]

-

Fass, R. J. (1997). In vitro activity of gemifloxacin. Journal of Antimicrobial Chemotherapy, 40(3), 367-376. [Link]

-

Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of drug resistance: quinolone resistance. Annals of the New York Academy of Sciences, 1354, 12–31. [Link]

-

Malik, M., & Drlica, K. (2010). Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. Antimicrobial Agents and Chemotherapy, 54(12), 5239–5246. [Link]

-

Malik, M., & Drlica, K. (2010). Effect of N-1/c-8 ring fusion and C-7 ring structure on fluoroquinolone lethality. Antimicrobial Agents and Chemotherapy, 54(12), 5239-5246. [Link]

-

Renau, T. E., Sanchez, J. P., Gage, J. W., Dever, J. A., Shapiro, M. A., Gracheck, S. J., & Domagala, J. M. (1996). Structure−Activity Relationships of the Quinolone Antibacterials against Mycobacteria: Effect of Structural Changes at N-1 and C-7. Journal of Medicinal Chemistry, 39(4), 729–735. [Link]

-

Malik, M., & Drlica, K. (2010). Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. ResearchGate. [Link]

-

Andriole, V. T. (2023). Fluoroquinolones Used in Therapy. Encyclopedia.pub. [Link]

-

Maxwell, A., & Lawson, D. M. (2003). High-throughput assays for DNA gyrase and other topoisomerases. Nucleic Acids Research, 31(22), e142. [Link]

-

Renau, T. E., Sanchez, J. P., Gage, J. W., Dever, J. A., Shapiro, M. A., Gracheck, S. J., & Domagala, J. M. (1996). Structure-activity relationships of the quinolone antibacterials against mycobacteria: effect of structural changes at N-1 and C-7. Journal of Medicinal Chemistry, 39(4), 729-735. [Link]

-

Kumar, V., & Van der Eycken, E. V. (2019). Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin. Beilstein Journal of Organic Chemistry, 15, 2128–2134. [Link]

-

Sharma, P. C., & Jain, A. (2025). FLUOROQUINOLONE: A NEW FRONTIER IN ANTIBACTERIAL DRUG DEVELOPMENT. TMP Universal Journal of Medical Research and Surgical Techniques, 1(1), 1-10. [Link]

-

Heide, L. (2025). Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. ResearchGate. [Link]

-

Miyamoto, T., Matsumoto, J. I., Chiba, K., Egawa, H., Shibamori, K., Minamida, A., ... & Nakano, J. (1990). Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. Journal of Medicinal Chemistry, 33(6), 1645-1656. [Link]

-

Al-Hiari, Y. M., Al-Mazari, M. M., & Qaisi, A. M. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 12(6), 1339–1349. [Link]

-

Hoshino, K., Sato, K., Akasaka, T., & Mitsuhashi, S. (1999). Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone-Induced Inhibition of DNA Synthesis. Antimicrobial Agents and Chemotherapy, 43(11), 2615–2620. [Link]

-

Domagala, J. M. (2000). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. ResearchGate. [Link]

-

El-Gaby, M. S. A., Atalla, A. A., & Gaber, A. M. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410. [Link]

-

Fernandes, P., & Martens, E. (2017). 260 quinolones for applications in medicinal chemistry: synthesis and structure. IntechOpen. [Link]

-

Humphries, R. M., Fang, F. C., Aarestrup, F. M., & Hindler, J. A. (2012). In vitro susceptibility testing of fluoroquinolone activity against Salmonella: recent changes to CLSI standards. Clinical Infectious Diseases, 55(8), 1107–1113. [Link]

-

Carr, R. M., & Sutherland, D. R. (1994). A novel synthesis of carbon-labelled quinolone-3-carboxylic acid antibacterials. Journal of Labelled Compounds and Radiopharmaceuticals, 34(10), 961-971. [Link]

-

Domagala, J. M., Heifetz, C. L., Mich, T. F., & Nichols, J. B. (1986). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 29(3), 394-404. [Link]

-

Veselov, M. S., et al. (2021). Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. Molecules, 26(9), 2445. [Link]

-

Coll, R., Gargallo-Viola, D., Tudela, E., Xicota, M. A., Llovera, S., & Guinea, J. (1993). Antibacterial activity and pharmacokinetics of four new 7-azetidinyl fluoroquinolones. Antimicrobial Agents and Chemotherapy, 37(7), 1431–1436. [Link]

-

U.S. Food and Drug Administration. (2019). Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa. Regulations.gov. [Link]

-

Chu, D. T. W., Fernandes, P. B., Claiborne, A. K., Pihuleac, E., Nordeen, C. W., Maleczka, R. E., & Pernet, A. G. (1985). Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry, 28(11), 1558-1564. [Link]

-

Wikipedia. (2023). Quinolone antibiotic. [Link]

-

Chu, D. T. W., & Fernandes, P. B. (1989). Structure-Activity Relationships of the Fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135. [Link]

-

Humphries, R. M., Fang, F. C., Aarestrup, F. M., & Hindler, J. A. (2012). In Vitro Susceptibility Testing of Fluoroquinolone Activity Against Salmonella: Recent Changes to CLSI Standards. Clinical Infectious Diseases, 55(8), 1107–1113. [Link]

-

Emmerson, A. M., & Jones, A. M. (2003). Insights on Fluoroquinolones as Anti-Bacterial Drugs. Opast Publishing Group. [Link]

-

Hernández-López, J., et al. (2025). The Derivative Difluoroboranyl-Fluoroquinolone “7a” Generates Effective Inhibition Against the S. aureus Strain in a Murine Model of Acute Pneumonia. International Journal of Molecular Sciences, 26(3), 1234. [Link]

-

Mizuki, Y., Fujiwara, I., & Yamaguchi, T. (1996). Pharmacokinetic interactions related to the chemical structures of fluoroquinolones. Journal of Antimicrobial Chemotherapy, 37(Suppl A), 43-55. [Link]

-

Hiasa, H., & Shea, M. E. (2000). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 44(9), 2589–2593. [Link]

-

U.S. Food and Drug Administration. (2026). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

-

Leyva, E. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Blogger. [Link]

-

Akasaka, T., Tanaka, M., Sato, K., & Mitsuhashi, S. (1997). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy, 41(9), 1894–1898. [Link]

-

Lode, H. (2001). Pharmacokinetics and Pharmacodynamics of the Fluoroquinolones. ResearchGate. [Link]

-

World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

V. S. S. R. R. T. (2022). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI. [Link]

-

Aldred, K. J., Blower, T. R., & Kerns, R. J. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 4(7), a015338. [Link]

-

A. F. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Molecules, 27(14), 4443. [Link]

-

Drusano, G. L., & Craig, W. A. (1991). Pharmacodynamics and pharmacokinetics of antibiotics with special reference to the fluoroquinolones. The American Journal of Medicine, 91(6A), 61S-68S. [Link]

-

Drlica, K., & Malik, M. (2003). Gyrase-mediated consequences of fluoroquinolone treatment. (a) DNA plus... ResearchGate. [Link]

Sources

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ujmrst.twistingmemoirs.com [ujmrst.twistingmemoirs.com]

- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Enhancement of fluoroquinolone activity by C-8 halogen and methoxy moieties: action against a gyrase resistance mutant of Mycobacterium smegmatis and a gyrase-topoisomerase IV double mutant of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial activity and pharmacokinetics of four new 7-azetidinyl fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Quinolone Resistance: Much More than Predicted [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Structure-activity relationships of the quinolone antibacterials against mycobacteria: effect of structural changes at N-1 and C-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemistry.msu.edu [chemistry.msu.edu]

- 19. journals.asm.org [journals.asm.org]

- 20. Effect of N-1/c-8 ring fusion and C-7 ring structure on fluoroquinolone lethality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Fluoroquinolones Used in Therapy | Encyclopedia MDPI [encyclopedia.pub]

- 23. academic.oup.com [academic.oup.com]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 27. In vitro susceptibility testing of fluoroquinolone activity against Salmonella: recent changes to CLSI standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. downloads.regulations.gov [downloads.regulations.gov]

- 29. academic.oup.com [academic.oup.com]

- 30. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

- 31. woah.org [woah.org]

- 32. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

Solubility profile of 3-Bromo-7,8-difluoroquinolin-4(1H)-one in organic solvents

This guide serves as a technical blueprint for the physicochemical characterization of 3-Bromo-7,8-difluoroquinolin-4(1H)-one , a critical intermediate in the synthesis of third- and fourth-generation fluoroquinolone antibiotics.

Executive Technical Synthesis

3-Bromo-7,8-difluoroquinolin-4(1H)-one (hereafter BFQ-4 ) is a bicyclic heteroaromatic scaffold characterized by high lattice energy and significant lipophilicity due to the di-halogenated benzenoid ring. Its solubility profile is the rate-limiting factor in two critical drug development phases:

-

Synthetic Scale-up: Determining the optimal solvent for N-alkylation or Suzuki-Miyaura coupling reactions.

-

Purification: Identifying orthogonal solvent systems for recrystallization to remove regioisomers.

As a high-melting-point solid (typically >250°C for this class), BFQ-4 exhibits "brick dust" behavior—poor solubility in water and common organic solvents—necessitating the use of polar aprotic systems or elevated temperatures for processing.

Theoretical Solubility Landscape

Based on the structural analogs (e.g., 3-bromo-8-fluoroquinolin-4-one) and the Hansen Solubility Parameter (HSP) theory, the solubility profile of BFQ-4 follows a distinct hierarchy. The molecule possesses a polar amide-like backbone (the 4-pyridone tautomer) and a hydrophobic, electron-withdrawing di-fluoro motif.

Predicted Solubility Hierarchy (at 25°C)

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | Strong dipole-dipole interactions disrupt the crystal lattice; capable of H-bond acceptance from the NH moiety. |

| Acidic Media | Acetic Acid, Formic Acid | Moderate-High | Protonation of the carbonyl oxygen increases solubility; disrupts intermolecular H-bonding. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Favorable dispersion forces with the halogenated ring; useful for extraction but not crystallization. |

| Alcohols | Methanol, Ethanol, IPA | Low (<5 mg/mL) | H-bonding capability is present, but the hydrophobic effect of the di-fluoro ring dominates at ambient temperature. |

| Ethers | THF, 1,4-Dioxane | Low-Moderate | Limited interaction energy; often used as co-solvents rather than primary solvents. |

| Hydrocarbons | Hexane, Toluene | Insoluble | Lack of polar interactions to overcome the crystal lattice energy (Enthalpy of fusion). |

| Aqueous | Water (pH 7) | Negligible | High lipophilicity (LogP ~2.5–3.0); lacks ionizable groups in neutral range (pKa of NH ~10). |

Experimental Protocol: Saturation Equilibrium

To generate precise solubility data for regulatory filing or process design, a self-validating saturation shake-flask method is required. This protocol minimizes errors from supersaturation and degradation.

Workflow Diagram

The following diagram outlines the logical flow for determining thermodynamic solubility, ensuring equilibrium is genuinely reached.

Figure 1: Saturation shake-flask workflow for determining thermodynamic solubility.

Step-by-Step Methodology

-

Preparation: Add BFQ-4 in excess (approx. 200 mg) to 10 mL of the target solvent in a borosilicate glass vial.

-

Agitation: Place vials in a temperature-controlled orbital shaker (e.g., 298.15 K to 333.15 K). Agitate at 150 rpm.

-

Equilibration: Allow the system to equilibrate for 24 hours.

-

Validation Check: Sample at 24h, 48h, and 72h. If the concentration deviation is <2%, equilibrium is reached.

-

-

Sampling: Stop agitation and allow solids to settle for 1 hour (isothermal). Withdraw 1 mL of supernatant using a pre-heated syringe.

-

Filtration: Filter immediately through a 0.22 µm PTFE filter (hydrophobic) to remove suspended micro-crystals.

-

Quantification: Dilute the filtrate with acetonitrile (ACN) and analyze via HPLC (C18 column, ACN:Water gradient, UV detection at 254 nm).

Thermodynamic Modeling & Data Analysis

Raw solubility data (

The Modified Apelblat Model

- : Mole fraction solubility of BFQ-4.

- : Absolute temperature (Kelvin).[1][2]

- : Empirical model parameters derived via multivariate regression.

Interpretation for Process Engineers:

-

If B is highly negative, solubility is strongly endothermic (increases sharply with heat).

-

This model allows you to interpolate solubility at any temperature, critical for designing cooling crystallization curves.

Process Application: Recrystallization Strategy

For BFQ-4, the goal is often to remove unreacted starting materials (e.g., aniline derivatives) or regioisomers. Based on the solubility profile, a cooling antisolvent crystallization is recommended.

Recommended Solvent System

-

Primary Solvent: DMF or DMSO (High solubility at high T).

-

Antisolvent: Water or Ethanol (Low solubility).

Crystallization Logic Flow

Figure 2: Antisovlent crystallization workflow for purification of BFQ-4.

References

- Yalkowsky, S. H., He, Y., & Jain, P. (2016). Handbook of Aqueous Solubility Data. CRC Press. (Standard reference for solubility prediction principles).

-

Wu, Z., et al. (2020).[1] "Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents." Journal of Chemical & Engineering Data, 65(4).[1] Link (Proxy data for brominated quinoline solubility behavior).

-

Jouyban, A. (2008). "Review of the pharmaceutical solubility prediction models." Journal of Pharmaceutical & Pharmaceutical Sciences, 11(1), 32-58. Link

- Grohe, K. (1992). "The chemistry and mechanism of action of quinolone antibacterials." Annual Review of Pharmacology and Toxicology.

Sources

Methodological & Application

Application Note: Efficient Synthesis Pathways for 3-Bromo-7,8-difluoroquinolin-4(1H)-one

Executive Summary

This application note details the optimized synthetic pathway for 3-Bromo-7,8-difluoroquinolin-4(1H)-one , a critical scaffold in the development of third- and fourth-generation fluoroquinolone antibiotics. The 7,8-difluoro substitution pattern is essential for broadening the antibacterial spectrum and improving pharmacokinetic profiles, while the 3-bromo moiety serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille) to introduce C3-functionalities.

The protocol utilizes a modified Gould-Jacobs reaction to construct the quinolone core, followed by a regioselective bromination using N-Bromosuccinimide (NBS) . This route is selected for its scalability, high regioselectivity, and avoidance of elemental bromine (

Strategic Retrosynthesis & Pathway

The synthesis is designed to ensure the integrity of the fluorinated aromatic ring while achieving precise functionalization at the C3 position.

Pathway Visualization[1]

Figure 1: Stepwise synthetic route from 2,3-difluoroaniline to the brominated target.

Phase 1: Construction of the Quinolone Core

The construction of the 7,8-difluoroquinolin-4(1H)-one core relies on the cyclization of an anilino-acrylate derivative. The presence of two fluorine atoms on the aniline ring dictates the regiochemistry; cyclization occurs at the carbon ortho to the amine that is not blocked by fluorine.

Reaction Scheme

-

Condensation: 2,3-Difluoroaniline + Diethyl ethoxymethylenemalonate (EMME)

Enamino ester. -

Cyclization: Thermal closure in Dowtherm A

Ethyl ester quinolone. -

Hydrolysis/Decarboxylation: Saponification followed by thermal decarboxylation

7,8-Difluoroquinolin-4(1H)-one.

Detailed Protocol

Reagents:

-

2,3-Difluoroaniline (CAS: 4519-40-8)

-

Diethyl ethoxymethylenemalonate (EMME) (CAS: 87-13-8)

-

Dowtherm A (Eutectic mixture of biphenyl and diphenyl oxide)

-

Sodium Hydroxide (NaOH), 2N aqueous solution

Step-by-Step Methodology:

-

Condensation:

-

In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, mix 2,3-difluoroaniline (10.0 g, 77.5 mmol) and EMME (16.7 g, 77.5 mmol).

-

Heat the neat mixture to 110–120°C for 2 hours. Ethanol is generated as a byproduct; ensure the trap allows for its removal to drive equilibrium.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The disappearance of aniline indicates completion.

-

Cool to room temperature.[1][2] The intermediate enamine often solidifies; if so, recrystallize from cyclohexane or use directly (crude purity is typically >95%).

-

-

Thermal Cyclization (Gould-Jacobs):

-

Pre-heat Dowtherm A (100 mL) to 250°C in a multi-neck flask equipped with an overhead stirrer and an air condenser (to prevent solvent loss while allowing ethanol escape).

-

Safety Note: Dowtherm A at 250°C presents a severe thermal burn hazard. Use a heating mantle and blast shield.

-

Add the enamine intermediate portion-wise to the boiling solvent. Rapid addition helps prevent polymerization but must be controlled to avoid foaming.

-

Maintain reflux at 250°C for 45–60 minutes.

-

Cool the mixture to ~80°C and add n-heptane (100 mL) to precipitate the product.

-

Filter the solid, wash with hexane to remove residual Dowtherm A, and dry.

-

Product: Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

-

-

Hydrolysis & Decarboxylation:

-

Suspend the ester (10 g) in 2N NaOH (100 mL) and reflux for 2 hours until the solution becomes clear (formation of carboxylate salt).

-

Acidify with 6N HCl to pH 2. The carboxylic acid precipitates.[3] Filter and dry.[3][4]

-

Decarboxylation: Place the dry carboxylic acid in a flask containing diphenyl ether (50 mL). Heat to 240–250°C for 30 minutes.

evolution will be observed.[3] -

Cool and dilute with hexane. Filter the precipitate.[2][3][4]

-

Yield: Typically 65–75% over 3 steps.

-

Phase 2: Regioselective C3-Bromination

Direct bromination of the quinolone core is more efficient than brominating the ester. The C3 position in 4-quinolones is electron-rich (enaminone character) and reacts readily with electrophiles. We utilize N-Bromosuccinimide (NBS) in DMF, which offers milder conditions and higher regioselectivity compared to elemental bromine.

Mechanism & Selectivity

The 4-quinolone exists in tautomeric equilibrium with 4-hydroxyquinoline. The C3 position is highly nucleophilic. The 7,8-difluoro substitution deactivates the benzenoid ring (positions 5 and 6), ensuring that electrophilic attack occurs almost exclusively at C3.

Figure 2: Mechanism of electrophilic bromination at C3.

Detailed Protocol

Reagents:

-

7,8-Difluoroquinolin-4(1H)-one (from Phase 1)

-

N-Bromosuccinimide (NBS) (Recrystallized if yellow)

-

N,N-Dimethylformamide (DMF) (Anhydrous)

Step-by-Step Methodology:

-

Dissolution:

-

Dissolve 7,8-difluoroquinolin-4(1H)-one (5.0 g, 27.6 mmol) in DMF (25 mL) in a 100 mL round-bottom flask. Stir until a clear solution is obtained.

-

Note: If solubility is poor, slight warming to 40°C is acceptable.

-

-

Bromination:

-

Cool the solution to 0–5°C (ice bath).

-

Add NBS (5.16 g, 29.0 mmol, 1.05 eq) portion-wise over 15 minutes.

-

Critical Control: Do not add NBS all at once; an exotherm can lead to over-bromination or tar formation.

-

Allow the reaction to warm to room temperature (25°C) and stir for 3–4 hours.

-

-

Work-up:

-

Pour the reaction mixture into ice-cold water (150 mL) with vigorous stirring. The product should precipitate immediately as a white to pale-yellow solid.

-

Stir for an additional 30 minutes to ensure complete precipitation.

-

Filter the solid and wash copiously with water (to remove DMF and succinimide) and then with cold ethanol (2 x 10 mL).

-

-

Purification:

-

Dry the solid in a vacuum oven at 50°C.

-

Purity Check: Purity is typically >98% by HPLC. If necessary, recrystallize from acetonitrile or DMF/Water .

-

Data Summary & Critical Parameters

Process Data Table

| Parameter | Phase 1 (Core Synthesis) | Phase 2 (Bromination) |

| Limiting Reagent | 2,3-Difluoroaniline | 7,8-Difluoroquinolin-4(1H)-one |

| Key Solvent | Dowtherm A (High Boiling) | DMF (Polar Aprotic) |

| Temperature | 250°C (Reflux) | 0°C |

| Time | 1h (Cyclization) | 3–4h |

| Typical Yield | 65–75% | 85–92% |

| Major Impurity | Polymerized EMME | 3,3-dibromo species (if excess NBS) |

Troubleshooting Guide

-

Incomplete Cyclization: If the intermediate enamine remains, the temperature of the Dowtherm A was likely too low. Ensure the solvent is actively boiling (250°C) before addition.

-

Over-bromination: If MS shows M+2 bromine peaks, reduce NBS equivalents to 0.95–1.00 and ensure strict temperature control during addition.

-

Color Issues: A dark red/brown product in Phase 2 indicates oxidation. Recrystallize NBS before use and conduct the reaction under nitrogen.

References

-

Gould, R. G., & Jacobs, W. A. (1939).[2][5] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[2] Link

-

Grohe, K., & Heitzer, H. (1987). Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie, 1987(1), 29–37. (Foundational work on fluoroquinolone synthesis). Link

-

Eswaran, S., et al. (2010). Synthesis and antibacterial activity of novel quinolinyl-oxazolidinones. Tetrahedron, 66(33), 6597-6605. (Describes bromination protocols for quinolones). Link

-

Organic Chemistry Portal. (n.d.). Bromination of Aromatic Compounds. (General mechanistic grounding for NBS bromination). Link

-

BenchChem. (2025).[1][3] Application Notes and Protocols: N-Bromosuccinimide (NBS) for the Bromination of Tetrahydroquinolines. (Grounding for NBS reactivity). Link

Sources

Application Note: Palladium-Catalyzed Suzuki Coupling of 3-Bromo-7,8-difluoroquinolin-4(1H)-one

Executive Summary

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 3-Bromo-7,8-difluoroquinolin-4(1H)-one with various aryl/heteroaryl boronic acids. This transformation is a critical gateway in the synthesis of next-generation fluoroquinolone antibiotics and anticancer agents.

The 3-bromo-7,8-difluoroquinolin-4(1H)-one scaffold presents unique synthetic challenges:

-

Solubility: The free NH-quinolone core creates high lattice energy, resulting in poor solubility in standard organic solvents ("brick dust" properties).

-

Chemoselectivity: The substrate contains three potential reactive sites: the C3-Bromide (desired Pd-coupling), the C7-Fluoride (highly activated for SNAr), and the C8-Fluoride.

-

Catalyst Poisoning: The free amide/pyridone nitrogen can coordinate to palladium, potentially quenching catalytic activity.

This guide provides a robust, self-validating protocol that prioritizes C3-arylation while suppressing C7-defluorination side reactions.

Strategic Analysis & Reaction Design

Mechanistic Pathway & Chemoselectivity

The reaction relies on the significant difference in bond dissociation energies (BDE) and mechanistic pathways between the C-Br and C-F bonds.

-

C3-Br: Reacts via Oxidative Addition to Pd(0). This is the fastest step with electron-rich ligands.

-

C7-F: Reacts via Nucleophilic Aromatic Substitution (SNAr) . This is promoted by strong bases (e.g., hydroxide, alkoxides) and high heat.

Critical Control Point: To prevent the base-mediated displacement of the C7-fluorine by the solvent or hydroxide, mild bases (K2CO3 or K3PO4) and aprotic or sterically bulky protic solvents are selected.

Visualization: Reaction Scheme

Caption: Mechanistic pathway highlighting the desired catalytic cycle (Green) vs. the competing SNAr side reaction (Red).

Optimized Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| 3-Bromo-7,8-difluoroquinolin-4(1H)-one | 1.0 | Substrate | Limiting reagent.[1][2] |

| Aryl Boronic Acid | 1.2 - 1.5 | Coupling Partner | Excess ensures full conversion. |

| Pd(dppf)Cl2 · CH2Cl2 | 0.03 - 0.05 | Catalyst | Bidentate ligand prevents de-ligation; robust to air. |

| K2CO3 | 2.5 | Base | Mild enough to minimize SNAr at C7. |

| 1,4-Dioxane / Water (4:1) | Solvent | 0.1 M | Mixed solvent is critical for solubilizing the "ate" complex. |

Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

-

To a dry 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add:

-

3-Bromo-7,8-difluoroquinolin-4(1H)-one (1.0 mmol, 260 mg)

-

Aryl Boronic Acid (1.3 mmol)

-

K2CO3 (2.5 mmol, 345 mg)

-

-

Catalyst Addition: Add Pd(dppf)Cl2 (0.03 mmol, 24 mg).

-

Expert Tip: If the boronic acid is electron-poor, increase catalyst loading to 5 mol%.

-

-

Degassing: Seal the vessel with a septum. Evacuate under high vacuum and backfill with Argon (repeat 3 times).

Step 2: Solvent Addition & Reaction

-

Prepare a degassed mixture of 1,4-Dioxane and distilled water (4:1 ratio).

-

Inject 10 mL of the solvent mixture via syringe.

-

Temperature: Heat the reaction block to 90 °C .

-

Observation: The reaction mixture will likely be a suspension initially. As the temperature rises and the base deprotonates the quinolone nitrogen (forming a soluble potassium salt), the mixture should clarify or become a fine dispersion.

-

-

Time: Stir vigorously for 4–12 hours. Monitor by LC-MS (TLC is often difficult due to streaking of the free quinolone).

Step 3: Workup & Isolation

-

Cool the mixture to room temperature.

-

Acidification: Carefully adjust pH to ~6-7 using 1M HCl.

-

Why? The product likely exists as a potassium salt in the basic reaction media. Acidification precipitates the free 4(1H)-one.

-

-

Filtration (The "Crash-Out" Method): If a solid precipitates upon acidification, filter the solid and wash with water (2x) and cold ether (2x). This often yields pure product.

-

Extraction (Alternative): If no precipitate forms, dilute with EtOAc (30 mL) and Water (10 mL). Extract the aqueous layer with EtOAc (3x).[3][4] Wash combined organics with Brine, dry over Na2SO4, and concentrate.

Workflow Visualization

Caption: Decision-tree workflow for the synthesis and isolation of 3-aryl-7,8-difluoroquinolones.

Troubleshooting & Expert Insights

The "Brick Dust" Problem (Solubility)

If the substrate fails to dissolve or conversion is low (<20%):

-

Switch Solvent: Use DMF/Water (9:1) or NMP . These high-boiling polar solvents disrupt the crystal lattice of the quinolone more effectively than dioxane.

-

Increase Temperature: Raise to 110 °C.

-

Microwave Irradiation: Run the reaction at 120 °C for 30 minutes in a microwave reactor. This often overcomes solubility barriers through superheating.

Preventing SNAr at C7

If LC-MS shows a mass corresponding to [M + OH] or [M + OR] (displacement of Fluorine):

-

Change Base: Switch from K2CO3 to Anhydrous K3PO4 or CsF .

-

Remove Water: Run the reaction in anhydrous Toluene/Dioxane using Pd(OAc)2/SPhos. SPhos is excellent for anhydrous couplings and protects the metal center.

Catalyst Deactivation

If the reaction stalls:

-

The free NH or the quinolone oxygen may be binding to Pd.

-

Solution: Use a catalyst with a bulky, electron-rich ligand like Pd(dtbpf)Cl2 or XPhos Pd G2 . The steric bulk prevents the substrate from coordinating to the Pd in a non-productive manner.

References

-

Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

- Li, H., et al. (2013). Design and synthesis of 3-substituted quinolin-4-ones as antimalarial agents. Bioorganic & Medicinal Chemistry Letters, 23(10), 2899-2903.

-

Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Basis for ligand selection in difficult substrates).[2][6]

- BenchChem Technical Support. (2025). Managing solubility issues of reactants in Suzuki coupling. (General protocols for insoluble heterocycles).

Sources

- 1. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. baranlab.org [baranlab.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sciforum.net [sciforum.net]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Nucleophilic aromatic substitution (SnAr) at C7 position of 7,8-difluoroquinolones

Application Note: High-Fidelity Nucleophilic Aromatic Substitution (

Executive Summary & SAR Context

The C7 position of the fluoroquinolone scaffold is the primary vector for modulating pharmacokinetic properties. While the C6-fluorine and C4-carbonyl are essential for DNA gyrase binding, the C7 substituent dictates solubility, bioavailability, and half-life.

In 7,8-difluoroquinolones (e.g., precursors to Moxifloxacin, Sparfloxacin), introducing a cyclic amine at C7 via Nucleophilic Aromatic Substitution (

-

Regioselectivity: Competition between C7 and C8 (or C6 in trifluoro systems).

-

Electronic Deactivation: The electron-donating nature of certain C8 substituents (like -OMe in Moxifloxacin precursors) can deactivate the ring toward nucleophilic attack.

-

Zwitterionic Workup: Difficulty in isolating the amphoteric product from polar aprotic solvents.

This guide details two protocols: a Standard Thermal Method for reactive substrates and a Boron-Chelation Strategy for high-precision regiocontrol.

Mechanistic Foundation

Electronic Activation

The 4-quinolone nucleus relies on the vinylogous electron-withdrawing effect of the C4-carbonyl group to activate the C7 position. In 7,8-difluoro systems, the fluorine atoms act as excellent leaving groups due to their high electronegativity, which stabilizes the intermediate Meisenheimer complex (

-

C7 vs. C8 Selectivity: C7 is para to the C4-carbonyl, making it significantly more electrophilic than C8 (which is meta to the carbonyl). However, steric hindrance at C8 or strong electron-donating groups (EDGs) can complicate this preference.

The Boron Chelation Effect (The "Gold Standard")

For difficult substrates, industrial workflows utilize boron chelation (e.g., using

-

Benefit 1: Increases the electron deficiency of the aromatic ring, accelerating the reaction.

-

Benefit 2: Locks the conformation, sterically shielding the C3/C4 region and directing the nucleophile specifically to C7.

Figure 1: Mechanistic pathway showing Boron-mediated activation of the quinolone core.

Critical Process Parameters (CPP)

| Parameter | Recommendation | Rationale |

| Solvent | DMSO, Acetonitrile, or NMP | Polar aprotic solvents stabilize the polar transition state (Meisenheimer complex). |

| Base | DBU, TEA, or Excess Nucleophile | Scavenges the HF generated. DBU is preferred for non-chelated reactions due to high basicity. |

| Temperature | 80°C – 120°C | High energy barrier for F-displacement requires thermal activation. |

| Stoichiometry | 1.1 – 1.5 eq. Nucleophile | Slight excess ensures complete conversion; too much can lead to bis-substitution. |

Experimental Protocols

Protocol A: Boron-Chelated Synthesis (Recommended for High Purity)

Best for: Synthesis of Moxifloxacin, Sparfloxacin, and substrates with C8-alkoxy groups.

Reagents:

-

Substrate: 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (10.0 g, 33.9 mmol)

-

Chelating Agent: Boric Acid (

, 1.5 eq) + Acetic Anhydride ( -

Nucleophile: (S,S)-2,8-Diazabicyclo[4.3.0]nonane (1.2 eq)[1]

-

Solvent: Toluene (for chelation) / Acetonitrile (for substitution)

Step-by-Step Workflow:

-

Chelate Formation:

-

Charge Substrate, Boric Acid, and Acetic Anhydride into Toluene (10V).

-

Reflux (110°C) for 2 hours. The suspension will clear as the borate complex forms.

-

Distill off Toluene/Acetic Acid to obtain the solid borate complex (often isolated as a diacetate borate).

-

-

Reaction:

-

Redissolve the borate residue in Acetonitrile (10V).

-

Add Triethylamine (1.5 eq) and the Nucleophile (1.2 eq).

-

Heat to reflux (80-82°C) for 4–6 hours.

-

QC Check: Monitor by HPLC.[1] Target < 1% starting material.

-

-

Hydrolysis & Workup:

-

Cool to room temperature. Add Methanol (5V) and dilute HCl (to pH < 1) to hydrolyze the boron chelate.

-

Stir at 50°C for 1 hour.

-

Adjust pH to 7.2–7.4 (Isoelectric point) using 10% NaOH or Ammonia.

-

Cool to 0-5°C. The product will precipitate as a solid.

-

Filter, wash with cold water/methanol, and dry.

-

Protocol B: Direct Thermal Displacement (General Purpose)

Best for: Simple 7,8-difluoro substrates without deactivating C8 groups.

Reagents:

-

Substrate: 1-ethyl-7,8-difluoro-4-oxo-quinoline-3-carboxylic acid

-

Nucleophile: N-Methylpiperazine (2.0 eq)

-

Solvent: DMSO (5 volumes)

Step-by-Step Workflow:

-

Reaction Setup:

-

Dissolve substrate in DMSO.[1]

-

Add N-Methylpiperazine (acts as both nucleophile and base).

-

-

Thermal Cycle:

-

Heat to 100°C for 4 hours.

-

Note: Do not exceed 140°C to avoid decomposition of the carboxylic acid (decarboxylation).

-

-

Precipitation:

-

Pour the hot reaction mixture into ice-cold water (20 volumes).

-

Adjust pH to 7.0 with Acetic Acid.

-

Stir for 30 mins to allow crystal growth.

-

Filter and recrystallize from Ethanol/DMF if necessary.

-

Process Control & Troubleshooting

Regioisomer Analysis

In 7,8-difluoro systems, attack at C8 is a common impurity.

-

Detection: Use

-NMR.-

C7-Substituted Product: Shows a remaining Fluorine signal at C8 (often a doublet due to H-F coupling).

-

C8-Substituted Impurity: Shows a Fluorine signal at C7 (distinct chemical shift).

-

-

Mitigation: If C8 impurity > 5%, switch to Protocol A (Boron Chelation) . The steric bulk of the borate complex effectively blocks C8 attack.

Workflow Logic Diagram

Figure 2: Decision matrix for selecting the appropriate synthesis protocol.

References

-

Application of Boron Chelation in Moxifloxacin Synthesis

-

Title: Process for the synthesis of moxifloxacin hydrochloride.[2]

- Source: Google P

- URL

-

-

Mechanistic Insights on Fluoroquinolone

:- Title: Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents.

- Source: Journal of Medicinal Chemistry / MSU Chemistry.

-

URL:[Link]

-

Boron Complexes in Medicinal Chemistry

-

Regioselectivity in Quinoline Borylation/Substitution

- Title: Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones.

- Source: Journal of Organic Chemistry (PMC).

-

URL:[Link]

Sources

- 1. Moxifloxacin synthesis - chemicalbook [chemicalbook.com]

- 2. WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride - Google Patents [patents.google.com]

- 3. (PDF) Synthesis of Hybrid Fluoroquinolone-Boron Complexes [research.amanote.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Note: Precision N-Alkylation of 3-Bromo-7,8-difluoroquinolin-4(1H)-one

Strategic Context & Scope

The 3-bromo-7,8-difluoroquinolin-4(1H)-one scaffold is a high-value intermediate in the synthesis of fourth-generation fluoroquinolone antibiotics and novel antitumor agents. The presence of the C3-bromo group serves as a versatile handle for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C7/C8-difluoro motif is critical for lipophilicity and gyrase inhibition potency.

The Challenge: The quinolone core contains an ambident nucleophile. Upon deprotonation, the negative charge delocalizes between the nitrogen (N1) and the carbonyl oxygen (O4). This creates a competition between N-alkylation (thermodynamically favored, bioactive target) and O-alkylation (kinetically accessible, often an impurity).

This guide details a robust, self-validating protocol to maximize N-regioselectivity while preserving the labile C7-fluorine against premature nucleophilic aromatic substitution (

Mechanistic Principles & Regiocontrol

To achieve high yields, one must understand the electronic environment of the anion.

The Ambident Anion Problem

The deprotonated quinolone exists as a resonance hybrid. According to Hard-Soft Acid-Base (HSAB) theory:

-

Oxygen (Hard Nucleophile): Reacts faster with "hard" electrophiles or under conditions favoring charge control (e.g., silver salts, non-polar solvents).

-

Nitrogen (Soft Nucleophile): Reacts favorably with "soft" alkyl halides under orbital control.

Solvent and Base Selection[1]

-

Solvent: Polar aprotic solvents (DMF, NMP, DMSO) are mandatory. They solvate the cation (e.g.,

), leaving the quinolone anion "naked" and more reactive. Crucially, these solvents stabilize the transition state for N-alkylation. -

Base:

-

Potassium Carbonate (

): The industry standard. It provides a heterogeneous basic environment that buffers the reaction, preventing rapid O-alkylation often seen with stronger, soluble bases. -

Sodium Hydride (NaH): Used for sterically hindered alkyl halides. It generates the anion quantitatively and irreversibly but requires strict anhydrous conditions.

-

Mechanistic Pathway Diagram

Caption: Mechanistic bifurcation showing the preferential pathway for N-alkylation in polar aprotic media.

Experimental Protocol

Method A: Potassium Carbonate (Standard Robust Protocol)

Recommended for primary alkyl halides (MeI, EtBr, BnBr) and scale-up.

Reagents & Equipment[1][2][3][4][5][6]

-

Substrate: 3-Bromo-7,8-difluoroquinolin-4(1H)-one (1.0 equiv)

-

Alkylating Agent: Alkyl Halide (1.2 – 1.5 equiv)

-

Base: Anhydrous

(2.0 equiv, granular or powdered) -

Solvent: Anhydrous DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) [0.2 M concentration]

-

Atmosphere: Nitrogen or Argon balloon.

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under inert gas flow.

-

Dissolution: Charge the flask with the quinolone substrate. Add anhydrous DMF via syringe. Stir until a suspension or partial solution is achieved.

-

Deprotonation: Add

in a single portion. Stir at room temperature for 15–30 minutes. Note: The mixture may change color (often yellow/orange) indicating anion formation. -

Alkylation: Add the Alkyl Halide dropwise.[3]

-

Liquid halides: Add neat via syringe.

-

Solid halides: Dissolve in minimal DMF and add.

-

-

Reaction: Heat the mixture to 60–80 °C . Monitor by TLC or LC-MS.

-

Typical Time: 4 to 12 hours.

-

Endpoint: Disappearance of starting material (SM).

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into 10 volumes of ice-cold water with vigorous stirring.

-

The N-alkylated product typically precipitates as a solid.

-

-

Isolation: Filter the solid using a Büchner funnel. Wash the cake copiously with water (to remove DMF and inorganic salts) and then with a small amount of cold hexanes.

-

Drying: Dry under high vacuum at 45 °C.

Method B: Sodium Hydride (High Reactivity Protocol)

Recommended for secondary alkyl halides or sterically hindered electrophiles.

-

Setup: Use a strictly dry 2-neck flask under Argon.

-

Base Activation: Wash NaH (60% in oil, 1.2 equiv) with dry hexanes (2x) to remove oil (optional but recommended for purity). Suspend in dry DMF at 0 °C.

-

Addition: Add the quinolone substrate (dissolved in DMF) dropwise to the NaH suspension at 0 °C. Caution: Hydrogen gas evolution.

-

Reaction: Stir for 30 mins at 0 °C, then add the Alkyl Halide. Allow to warm to Room Temperature (RT). Heat to 50 °C only if sluggish.

-

Quench: Carefully add saturated

solution.[3] Extract with Ethyl Acetate.[3]

Workflow Visualization

Caption: Operational workflow for Method A (Carbonate Base), emphasizing the precipitation workup common for quinolones.

Critical Variables & Troubleshooting

Data Summary: Optimization Parameters

| Variable | Recommendation | Impact on Reaction |

| Solvent | DMF or DMSO | Essential for |

| Temperature | 60–80 °C | < 50 °C: Slow reaction. > 100 °C: Risk of |

| Stoichiometry | 1.5 eq Alkyl Halide | Excess ensures completion; unreacted halide is washed away. |

| C7 Stability | Avoid Amine Bases | Organic bases (TEA, DBU) or nucleophilic solvents can attack C7-F. |

Distinguishing N- vs. O-Alkylation

Validation of the regiochemistry is non-negotiable.

-

UV/Vis: N-alkylated quinolones typically show a bathochromic shift compared to O-alkylated quinolines.

-

NMR (

):-

N-Alkylated (Quinolone): Carbonyl carbon (C4) appears at ~170–175 ppm .[7]

-

O-Alkylated (Quinoline Ether): C4 becomes part of the aromatic system, shifting upfield to ~150–160 ppm .

-

HMBC: Look for correlation between the N-alkyl protons and the C2/C8a carbons.

-

Safety Note: C-F Bond Lability

While the C7/C8 fluorine atoms are stable to carbonate bases, they are susceptible to nucleophilic attack by thiols or amines. If your alkylating agent contains a nucleophilic amine, protect the amine first. If using

References

-

Regioselectivity in Quinolone Alkylation